4,6-Dichloro-5-fluoro-2-(m-tolyl)pyrimidine
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Overview
Description
4,6-Dichloro-5-fluoro-2-(m-tolyl)pyrimidine is a heterocyclic aromatic compound that features a pyrimidine ring substituted with chlorine, fluorine, and a tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-5-fluoro-2-(m-tolyl)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available pyrimidine derivatives.
Halogenation: The introduction of chlorine and fluorine atoms is achieved through halogenation reactions. For instance, 4,6-dichloropyrimidine can be synthesized by treating pyrimidine with chlorine gas in the presence of a catalyst.
Substitution: The m-tolyl group is introduced via a nucleophilic aromatic substitution reaction. This involves reacting the halogenated pyrimidine with a tolyl derivative under basic conditions.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are chosen to facilitate the reactions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-5-fluoro-2-(m-tolyl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyrimidine derivative, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Chemistry
In chemistry, 4,6-Dichloro-5-fluoro-2-(m-tolyl)pyrimidine is used as a building block for synthesizing more complex molecules. It is valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study enzyme interactions and as a precursor for bioactive molecules. Its derivatives may exhibit biological activity, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. They may act as inhibitors of specific enzymes or receptors, offering new avenues for treating diseases.
Industry
In the industrial sector, this compound is used in the synthesis of agrochemicals, dyes, and polymers. Its unique chemical properties make it suitable for various applications.
Mechanism of Action
The mechanism of action of 4,6-Dichloro-5-fluoro-2-(m-tolyl)pyrimidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity. The exact pathways involved can vary, but typically involve binding to the active site of the target protein, leading to a change in its function.
Comparison with Similar Compounds
Similar Compounds
4,6-Dichloro-2-(m-tolyl)pyrimidine: Lacks the fluorine atom, which can affect its reactivity and biological activity.
2,4-Dichloro-5-fluoropyrimidine: Similar structure but without the tolyl group, leading to different chemical properties and applications.
4,6-Dichloro-5-fluoro-2-(methylsulfanyl)pyrimidine: Contains a methylsulfanyl group instead of a tolyl group, which can influence its chemical behavior.
Uniqueness
4,6-Dichloro-5-fluoro-2-(m-tolyl)pyrimidine is unique due to the combination of its substituents, which confer specific chemical properties. The presence of both chlorine and fluorine atoms, along with the tolyl group, makes it a versatile compound for various synthetic applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C11H7Cl2FN2 |
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Molecular Weight |
257.09 g/mol |
IUPAC Name |
4,6-dichloro-5-fluoro-2-(3-methylphenyl)pyrimidine |
InChI |
InChI=1S/C11H7Cl2FN2/c1-6-3-2-4-7(5-6)11-15-9(12)8(14)10(13)16-11/h2-5H,1H3 |
InChI Key |
RXKBBLWBTALVNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C(C(=N2)Cl)F)Cl |
Origin of Product |
United States |
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